molecular formula C16H19ClN4O5S2 B2474255 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide CAS No. 921861-05-4

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide

Cat. No. B2474255
CAS RN: 921861-05-4
M. Wt: 446.92
InChI Key: OILVTCDJTDPIGE-UHFFFAOYSA-N
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Description

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H19ClN4O5S2 and its molecular weight is 446.92. The purity is usually 95%.
BenchChem offers high-quality 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

Research has demonstrated that propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole show potential as anticancer agents. One study synthesized a variety of these compounds and evaluated their anticancer potential. Compounds exhibited strong anticancer activities relative to doxorubicin, a standard in cancer treatment, suggesting their potential therapeutic usefulness in cancer treatment (Rehman et al., 2018).

Alzheimer’s Disease Treatment

Another study focused on synthesizing N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide to evaluate them as drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetylcholinesterase, a target for Alzheimer’s disease therapy, demonstrating their potential as drug candidates (Rehman et al., 2018).

Antibacterial Activity

Compounds with 1,3,4-oxadiazole and piperidine structures have also been explored for their antibacterial properties. One study synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and tested them against various bacteria, showing moderate to talented antibacterial activity (Khalid et al., 2016).

Enzyme Inhibition

Research into enzyme inhibition by compounds containing 1,3,4-oxadiazole and piperidine units has shown promising results. For instance, compounds were synthesized and evaluated for their ability to inhibit carbonic anhydrase, an enzyme involved in various physiological and pathological processes. These studies found several compounds with low nanomolar inhibition constants against different isozymes of carbonic anhydrase, highlighting their potential as inhibitors for therapeutic applications (Turkmen et al., 2005).

properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O5S2/c17-12-3-4-13(27-12)28(23,24)21-7-5-10(6-8-21)14(22)18-16-20-19-15(26-16)11-2-1-9-25-11/h3-4,10-11H,1-2,5-9H2,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILVTCDJTDPIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NN=C(O2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide

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